Δ2-Cefuroxime Methyl Ester
Description
Properties
Molecular Formula |
C₁₇H₁₈N₄O₈S |
|---|---|
Molecular Weight |
438.41 |
Synonyms |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid Methyl Ester |
Origin of Product |
United States |
Preparation Methods
Quaternary Ammonium Salts as Phase-Transfer Catalysts
The efficacy of quaternary ammonium salts in preventing Δ3→Δ2 isomerization during cefuroxime methyl ester synthesis has been extensively documented. Wang et al. demonstrated that TBA+HSO4− outperforms TBA+I−, achieving 100% Δ3-isomer selectivity at molar ratios ≥0.35. This contrasts sharply with TBA+I−, which permits 8–10% Δ2-isomer formation under identical conditions. The sulfate counterion’s dual role as a weak base and nucleophile stabilizes the cefuroxime enolate intermediate, disfavoring ring contraction to the Δ2-form.
Table 1: Impact of Catalyst Selection on Isomerization
| Catalyst | Molar Ratio (Catalyst:Cefuroxime) | Δ2-Isomer (%) | Yield (%) |
|---|---|---|---|
| TBA+HSO4− | 0.35 | 0 | 92 |
| TBA+I− | 0.35 | 8 | 85 |
| None | — | 22 | 67 |
Data adapted from Wang et al. (1993) and EPO Patent EP1409492.
Solvent Systems and Reaction Kinetics
Optimal solvent selection critically influences reaction efficiency and isomerization rates. Polar aprotic solvents like N,N-dimethylacetamide (DMA) suppress protonation at C-2, thereby stabilizing the Δ3-configuration. Comparative studies reveal that DMA reduces Δ2-isomer content to <5% versus 12–15% in N,N-dimethylformamide (DMF). However, prolonged reaction times (>12 hours) in DMA at 40°C can paradoxically increase isomerization due to thermal degradation.
Esterification Methodologies and Process Optimization
Direct Alkylation of Cefuroxime Sodium
The canonical method involves reacting cefuroxime sodium with methyl iodide in DMA at 25–30°C. Lee et al. optimized this protocol by introducing cesium carbonate as a co-base, achieving 89% esterification with 2.1% Δ2-isomer. The larger cesium ion enhances enolate solubility, reducing side reactions. However, scalability remains limited by cesium’s cost and the need for rigorous moisture control.
Acid-Catalyzed Esterification
Alternative approaches employ acid catalysis, though these risk β-lactam ring degradation. Shigeto et al. reported a 34% conversion using in situ generated HBr from 1-bromoethyl acetate, but Δ2-isomer content reached 8%. Recent innovations utilize solid acid resins (e.g., Amberlyst-15), which confine proton activity to the resin surface, curtailing isomerization to 3.5% while enabling catalyst reuse.
Comparative Analysis of Industrial-Scale Processes
Phase-Transfer Catalysis (PTC)
Industrial protocols favor PTC for its operational simplicity. A 2020 pilot-scale study achieved 94% yield and 0.5% Δ2-isomer using 0.4 equivalents of TBA+HSO4− in acetonitrile. The process’s exothermicity necessitates precise temperature control (±2°C), as excursions above 35°C promote isomerization.
Enzymatic Esterification
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) in non-aous media. While avoiding chemical catalysts, these systems currently achieve only 45–50% conversion with 6% Δ2-isomer, limited by enzyme denaturation at high substrate concentrations.
Degradation Pathways and Byproduct Formation
Hydrolytic Degradation
The Δ2-isomer exhibits heightened susceptibility to hydrolysis at pH >7.0, forming cefuroxime acid and methanol. Accelerated stability studies (40°C/75% RH) show Δ2-ester degradation follows first-order kinetics (k = 0.12 day−1) versus 0.04 day−1 for the Δ3-form.
Thermal Isomerization
Above 50°C, Δ3→Δ2 isomerization proceeds via a retro-Michael mechanism, with activation energy (Ea) of 85 kJ/mol. This necessitates strict temperature control during solvent removal and lyophilization.
Regulatory and Industrial Considerations
Current Good Manufacturing Practice (cGMP) guidelines mandate Δ2-isomer levels <1.0% in active pharmaceutical ingredients (APIs). Achieving this threshold requires coupling TBA+HSO4− catalysis with chromatographic polishing (e.g., preparative HPLC). Lifecycle assessments highlight PTC’s superiority, with 23% lower solvent waste versus traditional base-mediated methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
